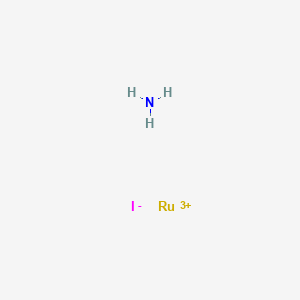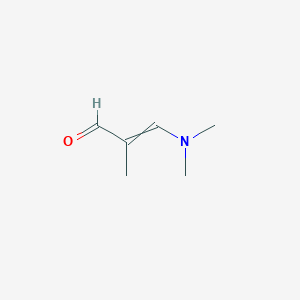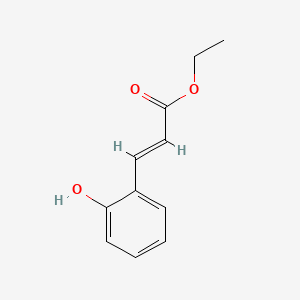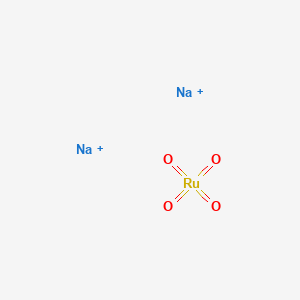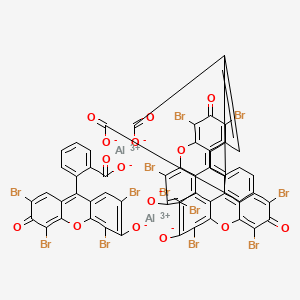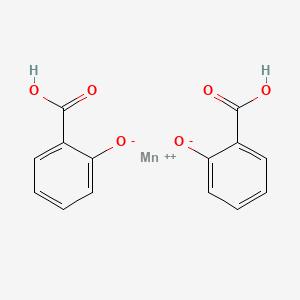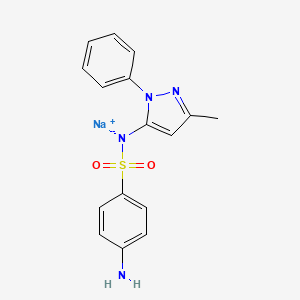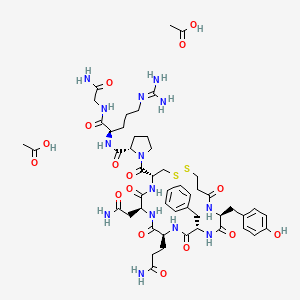
N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Interaction with Nucleic Acids
Urea derivatives, including N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea, have been studied for their interactions with nucleic acids. A study by Guinn et al. (2013) focused on how urea destabilizes helical and folded conformations of nucleic acids and proteins. This research suggests that urea derivatives interact favorably with various functional groups in nucleic acids, potentially influencing DNA and RNA structures (Guinn et al., 2013).
Synthesis and Structural Analysis
Klika et al. (2002) conducted research on the regioselective synthesis involving N-(anthracen-9-yl)-N′-ethylthiourea. This study is relevant as it highlights the structural properties and synthesis pathways of similar urea derivatives, contributing to understanding the chemistry of N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea (Klika et al., 2002).
Supramolecular Chemistry
In the field of supramolecular chemistry, studies like those by Lucas et al. (2011) are significant. They investigated the templated synthesis of glycoluril hexamer and cucurbit[6]uril derivatives. The focus on macrocyclic structures and functionalization is relevant to understanding how N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea might form larger molecular assemblies (Lucas et al., 2011).
Chemosensors and Anion Recognition
Research by Shang et al. (2015) explored the synthesis of compounds with urea/thiourea and anthracene groups, demonstrating their potential as chemosensors. This study indicates the possibility of using N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea in the detection of specific ions or molecules (Shang et al., 2015).
Solvatochromic Fluorescence Probes
Bohne et al. (2005) researched N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea, focusing on its solvatochromic fluorescence properties. This study is relevant for understanding the fluorescence properties of similar urea derivatives, which could be applied in various analytical and diagnostic applications (Bohne et al., 2005).
Supramolecular Polymers
Boileau et al. (2000) explored soluble supramolecular polymers based on urea compounds. This research adds insight into the potential of N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea in forming intermolecular hydrogen bonds and its applications in the creation of novel polymer materials (Boileau et al., 2000).
Agriculture and Environmental Impact
Sun et al. (2019) examined the impact of urea fertilization on soil microbial communities. While this study doesn't directly involve N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea, it provides context on the broader environmental implications of urea derivatives in agricultural settings (Sun et al., 2019).
Eigenschaften
CAS-Nummer |
95150-23-5 |
|---|---|
Produktname |
N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea |
Molekularformel |
C₄₀H₄₂N₄O₂ |
Molekulargewicht |
610.79 |
Synonyme |
1,1’’-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



